REACTION_CXSMILES
|
P(=O)(O)(O)O.[Cl:6][C:7]1[S:11][C:10]([CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O)=[CH:9][CH:8]=1.C(O)(=O)C>O>[Cl:6][C:7]1[S:11][C:10]2[CH2:12][CH2:13][CH2:14][C:15](=[O:17])[C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
0.096 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(S1)CCCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 120° C. for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extract is washed with 2 M NaOH
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with diethyl ether
|
Type
|
FILTRATION
|
Details
|
Undissolved crystals are filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
The ether phase is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1SC2=C(C1)C(CCC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |